molecular formula C7H9Cl3N2O B1396438 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-33-2

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396438
M. Wt: 243.5 g/mol
InChI Key: OKWUIVWVNIYPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” is a chemical compound with the formula C₇H₉Cl₃N₂O . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol” consists of seven carbon atoms, nine hydrogen atoms, three chlorine atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Use in Synthesis of Metal Complexes

One application of 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol in scientific research is in the synthesis of metal complexes. For instance, it has been used in the formation of complexes with iron, cobalt, nickel, and palladium. These complexes have been evaluated as catalysts for ethylene oligomerization, demonstrating the compound's utility in catalysis research (Ainooson et al., 2011).

Role in Solvent-Free Synthesis

It also plays a significant role in the solvent-free synthesis of pyrazoles. This approach is important for green chemistry, as it minimizes the use of harmful solvents. The synthesis of various pyrazolyl-ethanols, including 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol, has been effectively achieved through this method (van Wyk et al., 2012).

Involvement in Complex Synthesis and Structural Analysis

This compound is also involved in the synthesis of complex organic structures. For example, it has been used in the creation of 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes, showcasing its versatility in forming diverse organic structures (Papernaya et al., 2015).

Applications in Coordination Chemistry

In coordination chemistry, 2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol has been used to study its binding properties with various metals like Cu(II), Zn(II), Cd(II), and Pb(II). This research helps in understanding the compound's potential in forming metal complexes and its extraction efficiency for these metals (Njoroge et al., 2013).

Contribution to Novel Molecular Structures

The compound is integral to the development of novel molecular structures, such as succinyl-spaced pyrazoles. This showcases its role in advancing the field of organic chemistry and the synthesis of complex organic compounds (Bonacorso et al., 2011).

Facilitating Ring-Opening Polymerization

Additionally, derivatives of this compound have been used in the ring-opening polymerization of rac-lactide, indicating its applicability in polymer science. This underscores its importance in the field of materials science and engineering (Otero et al., 2017).

properties

IUPAC Name

2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWUIVWVNIYPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198756
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

CAS RN

1338495-33-2
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.